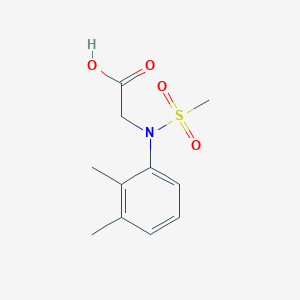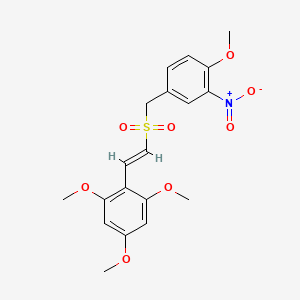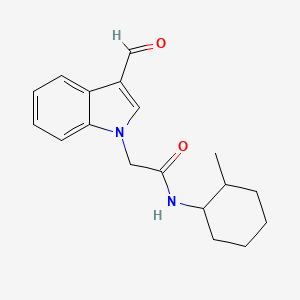![molecular formula C14H22N2O B3146188 1-[3-(4-Methoxyphenyl)propyl]piperazine CAS No. 59214-23-2](/img/structure/B3146188.png)
1-[3-(4-Methoxyphenyl)propyl]piperazine
Overview
Description
1-[3-(4-Methoxyphenyl)propyl]piperazine is a chemical compound with the molecular formula C14H22N2O.
Mechanism of Action
Mode of Action
1-[3-(4-Methoxyphenyl)propyl]piperazine interacts with its targets, the α1D and α1A adrenoceptors, by binding to them. This compound exhibits high subtype-selectivity to both α1D and α1A adrenoceptors . The interaction between the compound and its targets leads to changes in cellular processes, including the induction of apoptosis .
Biochemical Pathways
For instance, it has been reported that this compound can induce apoptosis in benign prostatic hyperplasia independently of α1-adrenoceptor blocking .
Pharmacokinetics
The compound’s molecular weight (23434) and predicted density (1008±006 g/cm3) suggest that it may have good bioavailability .
Result of Action
The primary result of the action of this compound is the induction of apoptosis . This means that the compound can trigger programmed cell death, a process that is crucial for maintaining cellular homeostasis and preventing the proliferation of damaged or abnormal cells.
Biochemical Analysis
Biochemical Properties
1-[3-(4-Methoxyphenyl)propyl]piperazine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes involved in cholesterol and lipid biosynthesis, leading to up-regulation of key enzymes in these pathways . The nature of these interactions often involves hydrophobic interactions between the aromatic moieties of this compound and the lipophilic residues of the enzyme binding sites . These interactions can significantly influence the activity of the enzymes and, consequently, the biochemical pathways they regulate.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to up-regulate key enzymes involved in cholesterol and lipid biosynthesis, which can lead to alterations in cellular metabolism . Additionally, this compound can affect cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing gene expression and cellular responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding interactions often involve hydrophobic interactions between the aromatic moieties of this compound and the lipophilic residues of the enzyme binding sites . These interactions can lead to either inhibition or activation of the enzymes, depending on the specific context. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to changes in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects by modulating enzyme activity and cellular metabolism. At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and alterations in lipid biosynthesis . Threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels, emphasizing the need for careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to cholesterol and lipid biosynthesis. This compound interacts with key enzymes and cofactors in these pathways, leading to up-regulation of enzyme activity and alterations in metabolic flux . The effects on metabolite levels can vary depending on the specific context and experimental conditions, highlighting the complexity of its metabolic interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes through specific transporters, leading to its accumulation in certain cellular compartments . The localization and accumulation of this compound can significantly influence its biological activity and effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall biological activity, highlighting the importance of understanding its subcellular distribution in experimental studies.
Preparation Methods
The synthesis of 1-[3-(4-Methoxyphenyl)propyl]piperazine can be achieved through several routes. One common method involves the reaction of 4-methoxyphenylpropylamine with piperazine under specific conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst like Yb(OTf)3 to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-[3-(4-Methoxyphenyl)propyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: It serves as an important intermediate in organic synthesis, enabling the production of more complex molecules.
Biology: The compound has been investigated for its interactions with biological systems, including its effects on neurotransmitter receptors.
Medicine: Research has explored its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders.
Comparison with Similar Compounds
1-[3-(4-Methoxyphenyl)propyl]piperazine can be compared to other piperazine derivatives, such as:
1-benzylpiperazine: Known for its stimulant effects.
1-(3,4-methylenedioxybenzyl)piperazine: Often used in recreational drugs.
1-(3-trifluoromethylphenyl)piperazine: Exhibits unique pharmacological properties.
1-(4-methoxyphenyl)piperazine: Shares structural similarities but differs in its specific biological activities.
Each of these compounds has distinct properties and applications, making this compound unique in its own right.
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)propyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-17-14-6-4-13(5-7-14)3-2-10-16-11-8-15-9-12-16/h4-7,15H,2-3,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZAKSDQKLIMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCN2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201278319 | |
| Record name | 1-[3-(4-Methoxyphenyl)propyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201278319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59214-23-2 | |
| Record name | 1-[3-(4-Methoxyphenyl)propyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59214-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(4-Methoxyphenyl)propyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201278319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


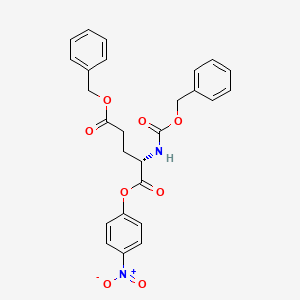
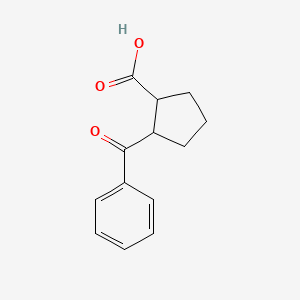
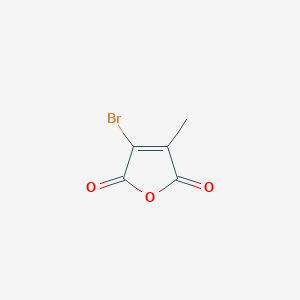
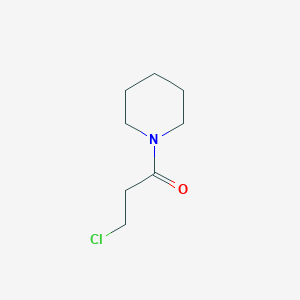
![4-([(3-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoic acid](/img/structure/B3146165.png)

![4-[(3R)-piperidine-3-carbonyl]morpholine](/img/structure/B3146176.png)
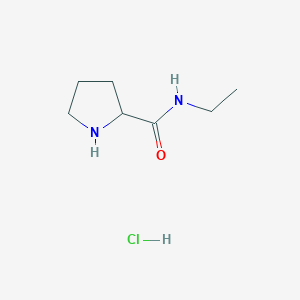

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3146205.png)
